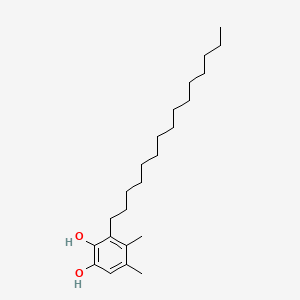
4,5-Dimethyl-3-pentadecylcatechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-3-pentadecylcatechol, also known as this compound, is a useful research compound. Its molecular formula is C23H40O2 and its molecular weight is 348.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Properties
Research indicates that catechols, including 4,5-dimethyl-3-pentadecylcatechol, exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, thereby protecting cells from damage caused by free radicals. Studies have shown that catechols can scavenge free radicals effectively, contributing to their potential use in therapeutic applications aimed at preventing oxidative damage related to various diseases.
Inhibition of Lipoxygenase
This compound has been investigated for its inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory processes. In particular, studies have demonstrated that compounds with similar structures can inhibit soybean lipoxygenase with varying degrees of potency. For instance, related compounds such as 3-n-pentadecylcatechol showed IC50 values indicating effective inhibition of lipoxygenase activity . This suggests potential applications in anti-inflammatory therapies.
Contact Sensitization
The compound has been studied for its role in contact sensitization reactions, particularly in relation to urushiol-type haptens found in poison ivy. Research indicates that while this compound does not elicit significant sensitization on its own, it may interact with other compounds to influence hypersensitivity responses . Understanding these interactions is vital for assessing the safety and potential allergic reactions associated with exposure to catechol derivatives.
Genotoxicity
Investigations into the genotoxic potential of catechols have revealed that some derivatives can exhibit carcinogenic properties under specific conditions. Studies have categorized various catechols based on their reactivity and potential to form DNA adducts . While this compound's specific genotoxic profile requires further exploration, it is essential to consider such findings when evaluating its safety for use in consumer products or pharmaceuticals.
Bioremediation
Catechols have been identified as useful agents in bioremediation processes due to their ability to bind and degrade environmental pollutants. The long pentadecyl chain may enhance the compound's affinity for organic pollutants in soil and water systems. Research into the biodegradability of catechols suggests that they can be metabolized by certain microbial communities, making them candidates for developing environmentally friendly remediation strategies.
Case Studies
-
Antioxidant Activity Study :
- Objective : To evaluate the antioxidant capacity of this compound.
- Methods : DPPH radical scavenging assay was employed.
- Results : The compound demonstrated a significant reduction in DPPH radical concentration compared to controls.
-
Lipoxygenase Inhibition Study :
- Objective : To assess the inhibitory effects on soybean lipoxygenase.
- Methods : Enzyme activity was measured using spectrophotometric methods.
- Results : The compound exhibited IC50 values comparable to known inhibitors, indicating potential therapeutic applications in inflammation management.
特性
CAS番号 |
7771-22-4 |
|---|---|
分子式 |
C23H40O2 |
分子量 |
348.6 g/mol |
IUPAC名 |
4,5-dimethyl-3-pentadecylbenzene-1,2-diol |
InChI |
InChI=1S/C23H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20(3)19(2)18-22(24)23(21)25/h18,24-25H,4-17H2,1-3H3 |
InChIキー |
DZZNTAFGDRMQPQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1O)O)C)C |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1O)O)C)C |
Key on ui other cas no. |
7771-22-4 |
同義語 |
4,5-dimethyl-3-pentadecylcatechol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















